An In-Depth Technical Guide to 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated and sulfonated derivative of 7-azaindole, a privileged scaffold in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly kinase inhibitors. Its trifunctional nature, featuring a reactive iodine atom, a stabilizing benzenesulfonyl protecting group, and a fluorine substituent for modulating electronic properties, makes it a versatile building block in the design of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, and its significant, albeit indirect, role in the development of novel drug candidates.
Chemical Properties and Data
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature. The presence of the benzenesulfonyl group enhances the stability of the pyrrolopyridine ring system, while the iodo- and fluoro-substituents provide key handles for further chemical modifications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈FIN₂O₂S | [1][2] |
| Molecular Weight | 402.18 g/mol | [1][2] |
| CAS Number | 1001413-99-5 | [1][2] |
| Appearance | Solid |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
The logical synthesis would involve the initial protection of the pyrrolo[2,3-b]pyridine nitrogen with a benzenesulfonyl group, followed by regioselective iodination at the 3-position.
Caption: Conceptual workflow for the synthesis of the title compound.
General Experimental Protocol for N-Benzenesulfonylation
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To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a base (e.g., sodium hydride, triethylamine) at 0 °C.
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Stir the mixture for a short period to allow for deprotonation.
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Slowly add benzenesulfonyl chloride to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
General Experimental Protocol for C3-Iodination
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Dissolve the N-protected intermediate in a suitable solvent (e.g., N,N-dimethylformamide).
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Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Pour the reaction mixture into water and extract the product with an organic solvent.
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Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by recrystallization or column chromatography to obtain the final product.
Role in Drug Development and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5]
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various kinases, most notably Janus kinases (JAKs).[3][4][6] The JAK-STAT signaling pathway is a crucial cascade for a variety of cytokines and growth factors, and its inhibition has proven to be a successful therapeutic strategy for autoimmune diseases.[5]
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of these potent and selective kinase inhibitors. The iodine atom at the 3-position is particularly important as it allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. The fluorine at the 5-position can enhance binding affinity and metabolic stability. The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen during these synthetic transformations and can be removed in a later step if necessary.
Caption: The role of pyrrolo[2,3-b]pyridine-based inhibitors in the JAK-STAT pathway.
Conclusion
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a strategically important, multi-functionalized building block for the synthesis of medicinally relevant compounds. While detailed characterization and specific biological activity data for this particular intermediate are not widely published, its value lies in its utility for constructing more complex molecules, particularly those targeting kinase-mediated signaling pathways. The ability to perform selective chemical modifications at multiple positions of the pyrrolopyridine core makes this compound a valuable tool for medicinal chemists in the pursuit of novel therapeutics. Further disclosure of its use in patent literature and research articles will likely continue to highlight its significance in drug discovery.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
